![molecular formula C13H16N2O2 B186925 Coumarin, 3-amino-4-butylamino- CAS No. 59288-11-8](/img/structure/B186925.png)
Coumarin, 3-amino-4-butylamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin, 3-amino-4-butylamino- is a chemical compound that belongs to the coumarin family. It is a synthetic compound that has been widely used in scientific research for its unique properties.
Wirkmechanismus
Coumarin, 3-amino-4-butylamino- works by interacting with various biological molecules such as proteins, nucleic acids, and lipids. It can bind to these molecules and induce conformational changes that lead to changes in their function. It can also act as a catalyst for various chemical reactions.
Biochemical and Physiological Effects:
Coumarin, 3-amino-4-butylamino- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects by preventing neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using coumarin, 3-amino-4-butylamino- in lab experiments is its unique properties that make it a versatile tool for various applications. However, one of the limitations is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of coumarin, 3-amino-4-butylamino-. One of the future directions is the development of new sensors for detecting environmental pollutants and biological molecules. Another future direction is the development of new drugs based on the structure of coumarin, 3-amino-4-butylamino- for the treatment of various diseases. Additionally, the use of coumarin, 3-amino-4-butylamino- in nanotechnology applications is an area of future research.
In conclusion, coumarin, 3-amino-4-butylamino- is a unique chemical compound that has been widely used in scientific research for its various properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is a promising compound that has the potential to contribute to various fields of research.
Synthesemethoden
Coumarin, 3-amino-4-butylamino- can be synthesized using various methods. One of the most common methods is the reaction between coumarin and butylamine in the presence of a catalyst. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, time, and concentration.
Wissenschaftliche Forschungsanwendungen
Coumarin, 3-amino-4-butylamino- has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting metal ions and amino acids. It has also been used as a pH indicator and as a ligand in coordination chemistry. Moreover, it has been used in the development of various sensors for detecting environmental pollutants and biological molecules.
Eigenschaften
CAS-Nummer |
59288-11-8 |
---|---|
Molekularformel |
C13H16N2O2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
3-amino-4-(butylamino)chromen-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-8-15-12-9-6-4-5-7-10(9)17-13(16)11(12)14/h4-7,15H,2-3,8,14H2,1H3 |
InChI-Schlüssel |
IBRXTMRWTXOILF-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)N |
Kanonische SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)N |
Andere CAS-Nummern |
59288-11-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.